Quinine-d3 1'-Oxide

Description

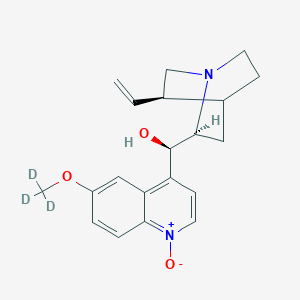

Structure

3D Structure

Properties

Molecular Formula |

C₂₀H₂₁D₃N₂O₃ |

|---|---|

Molecular Weight |

343.43 |

Synonyms |

(8α,9R)-6’-(Methoxy-d3)-cinchonan-9-ol 1’-Oxide; Quinine-d3 1’-N-Oxide; Quinine-d3 N’-Oxide; Quinine-d3 ar-N-Oxide; |

Origin of Product |

United States |

Synthetic Strategies and Preparation Methodologies for Quinine D3 1 Oxide

Isotopic Labeling Approaches for Deuterated Quinine (B1679958) Derivatives

Isotopic labeling is a crucial technique for tracking molecules in various chemical and biological processes. For Quinine-d3 (B13725588) 1'-Oxide, the primary focus is the introduction of a deuterated methyl group at the 6'-methoxy position of the quinoline (B57606) ring.

Specific Deuterium (B1214612) Incorporation Strategies at the Methoxy (B1213986) Group (d3)

The introduction of a trideuteromethoxy (-OCD₃) group onto the quinine scaffold is a key modification. This is typically achieved by utilizing a deuterated methylating agent. A common strategy involves the use of deuterated methyl iodide (CD₃I) or (²H₃)methyl p-toluenesulfonate (CD₃OTs). researchgate.net These reagents can introduce the deuterated methyl group via a Williamson ether synthesis on a precursor molecule where the 6'-position is a hydroxyl group.

Recent research has also highlighted methods for the deuteration of methoxy groups on existing aromatic structures. For instance, Brønsted acid-catalyzed deuteration can be achieved through a dearomatic enamine intermediate under relatively mild conditions, allowing for high deuterium incorporation at methyl groups on heteroaromatic systems like quinolines. researchgate.net Another approach involves the synthesis of a lignin (B12514952) model oligomer with a selectively deuterium-labeled methoxy group, a technique that could be adapted for complex molecules like quinine. researchgate.net

The kinetic isotope effect is a significant consideration in the use of deuterated compounds. The replacement of hydrogen with deuterium can slow down metabolic processes, such as O-dealkylation, which is particularly sensitive to this isotopic substitution. nih.gov This property is a key driver for the synthesis of deuterated pharmaceuticals.

Methodologies for Site-Specific Deuterium Labeling in Complex Alkaloids

Site-specific deuterium labeling in complex alkaloids like quinine requires precise synthetic control to avoid unwanted isotopic exchange at other positions. The complexity of the quinine molecule, with its multiple reactive sites, presents a challenge. nih.gov

Feeding studies with isotopically labeled precursors in the plant itself have provided insights into the natural biosynthetic pathways, which can inform synthetic strategies. researchgate.netbiorxiv.orgbiorxiv.org For instance, research has shown that the methoxy group in quinine is introduced early in the biosynthetic pathway, starting from 5-methoxytryptamine. researchgate.net

For laboratory synthesis, protecting group strategies are often employed to shield reactive functional groups while the desired isotopic label is introduced. Subsequent deprotection yields the site-specifically labeled alkaloid. The development of methods for the direct, selective deuteration of specific C-H bonds is an active area of research, offering more efficient routes to labeled complex molecules. researchgate.net

Chemical Oxidation Pathways to Quinine N-Oxides

The formation of the 1'-oxide involves the selective oxidation of the more basic and sterically accessible quinuclidine (B89598) nitrogen (N-1) over the quinoline nitrogen.

Regioselective N-Oxidation Techniques for Quinuclidine Nitrogen

The nitrogen atom of the quinuclidine ring in quinine is more nucleophilic and basic than the nitrogen in the quinoline ring, making it more susceptible to oxidation. researchgate.netresearchgate.net This difference in reactivity allows for regioselective N-oxidation.

Several oxidizing agents can be employed for this transformation. Common reagents include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). google.com The reaction conditions, such as temperature and solvent, can be optimized to favor the formation of the quinuclidine N-oxide. For example, using a low concentration of hydrogen peroxide can control the regioselectivity of the reaction, directing the oxidation to the nitrogen of the quinuclidine ring. researchgate.net

A study reported the successful regioselective oxidation of quinine to quinine 1-N-oxide using a flow of ozone in an acetone/water mixture at low temperatures, achieving a 72% yield. researchgate.netresearchgate.net This method offers a milder and more efficient alternative to some traditional oxidation procedures. researchgate.netresearchgate.net The formation of the N-oxide can be confirmed by various spectroscopic methods, including NMR, where the signals for the protons and carbons in the quinuclidine ring experience a deshielding effect due to the inductive effect of the oxygen atom. researchgate.net

The formation of N-oxides can also activate adjacent positions for further functionalization, a strategy employed in the synthesis of other functionalized quinuclidine systems. liverpool.ac.uk

Development and Optimization of Synthetic Routes for Quinine-d3 1'-Oxide

Preparation of a 6'-hydroxyquinine precursor: This may involve the demethylation of quinine or the total synthesis of a suitable intermediate.

Deuteromethylation: Introduction of the d3-methoxy group using a deuterated methylating agent like CD₃I.

Regioselective N-oxidation: Oxidation of the resulting Quinine-d3 at the quinuclidine nitrogen using an appropriate oxidizing agent such as m-CPBA or ozone to yield this compound. researchgate.netresearchgate.netgoogle.com

The optimization of this route would focus on maximizing the yield and purity at each step, particularly ensuring high isotopic incorporation and regioselectivity. The choice of reagents and reaction conditions is critical to prevent side reactions, such as oxidation at other sites (e.g., the vinyl group or the secondary alcohol). researchgate.netreddit.com

Purification and Isolation Methodologies for Isotope-Labeled N-Oxides

The final step in the preparation of this compound is its purification and isolation from the reaction mixture. This is crucial to obtain a product of high purity, free from starting materials, reagents, and byproducts.

Common purification techniques for compounds of this nature include:

Chromatography: Column chromatography is a standard method for separating the desired N-oxide from unreacted quinine-d3 and any over-oxidized or side products. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system is critical for achieving good separation. High-performance liquid chromatography (HPLC), particularly preparative HPLC, can be used for final purification to achieve very high purity. google.com

Crystallization: If the product is a stable solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for purification.

Extraction: Liquid-liquid extraction can be used to perform an initial cleanup of the crude product, for example, by washing with an aqueous solution to remove water-soluble impurities. google.com

Sublimation: For certain compounds, vacuum sublimation can be a powerful purification technique, although its applicability depends on the thermal stability and volatility of the N-oxide. nih.gov

The purity of the final product is typically assessed using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC. For isotopically labeled compounds, mass spectrometry is also essential to confirm the mass of the labeled product and determine the extent of deuterium incorporation. unibas.chpatsnap.com

Chromatographic Techniques for High Purity Isolate

To ensure the high purity required for analytical standards, chromatographic methods are essential to separate this compound from the unreacted starting materials, the parent Quinine-d3, and any potential side products, such as the N-oxide at the quinoline nitrogen.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of this compound. Due to the increased polarity imparted by the N-oxide group, the retention behavior of the product is significantly different from its precursor. A typical HPLC separation would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). A gradient elution method, where the concentration of the organic solvent is gradually increased, is often optimal for achieving a baseline separation of the product from impurities.

Thin-Layer Chromatography (TLC) is also a useful tool for monitoring the progress of the oxidation reaction and for identifying the product. researchgate.netresearchgate.net The N-oxide product, being more polar than the starting quinine, will exhibit a lower retention factor (Rf) value on a silica gel plate. researchgate.net For instance, in a mobile phase of methanol-acetone (1:1), Quinine 1-N-oxide showed a lower Rf value compared to quinine. researchgate.net

Below is an interactive table summarizing typical parameters for the chromatographic purification of quinine derivatives.

| Parameter | Condition | Rationale |

| Stationary Phase | Reversed-Phase C18 Silica Gel | Good retention and separation for compounds of moderate polarity. |

| Mobile Phase | Acetonitrile/Methanol and Water with buffer (e.g., Ammonium Acetate) | Organic modifier for elution control and buffer to maintain consistent ionization and peak shape. |

| Elution | Gradient | Provides optimal separation for components with a range of polarities. |

| Detection | UV-Vis or Mass Spectrometry (MS) | UV detection is suitable due to the chromophoric nature of the quinoline ring; MS provides mass information for definitive identification. researchgate.netnih.gov |

Crystallization and Other Advanced Isolation Methods

Following chromatographic purification, crystallization is a crucial step to obtain this compound in a highly pure, solid, and stable form. The selection of an appropriate solvent system is paramount for successful crystallization. A common approach involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol) and then inducing crystallization by slow cooling or by the addition of an "anti-solvent" in which the compound is poorly soluble (e.g., ethyl acetate or diethyl ether). nih.govgoogle.com For instance, a new metabolic derivative of quinine was crystallized from a methanol solution by the addition of water. core.ac.uk

Another advanced isolation technique is lyophilization , or freeze-drying. This process involves freezing a solution of the purified compound and then reducing the surrounding pressure to allow the frozen solvent to sublime directly from the solid to the gas phase. Lyophilization is particularly advantageous for removing the final traces of solvent without exposing the compound to heat, which could cause degradation. This method yields a fine, amorphous powder that is often readily soluble for use in preparing standard solutions.

The choice between crystallization and lyophilization depends on the desired final form of the product. Crystallization can provide a more thermodynamically stable crystalline solid, while lyophilization is a gentle drying method that can be suitable for less stable compounds.

Advanced Spectroscopic and Analytical Characterization of Quinine D3 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules. For isotopically labeled compounds like Quinine-d3 (B13725588) 1'-Oxide, specific NMR techniques are indispensable for confirming the molecular structure and ascertaining the position and extent of deuterium (B1214612) incorporation.

Proton Nuclear Magnetic Resonance (1H-NMR) and Carbon-13 Nuclear Magnetic Resonance (13C-NMR) Analysis

¹H-NMR and ¹³C-NMR are fundamental for elucidating the carbon-hydrogen framework of a molecule. In the case of Quinine-d3 1'-Oxide, the absence of a signal corresponding to the methoxy (B1213986) protons in the ¹H-NMR spectrum, which would typically appear for unlabeled quinine (B1679958), provides initial evidence of successful deuteration at the 6'-methoxy position. The remaining proton signals are assigned by comparison to the known spectrum of quinine, with expected shifts in the quinoline (B57606) and quinuclidine (B89598) ring protons due to the N-oxidation. magritek.commagritek.comtcrjournal.comresearchgate.net

Similarly, the ¹³C-NMR spectrum of this compound would be expected to show signals corresponding to the 20 carbon atoms of the quinine framework. The carbon of the deuterated methoxy group (CD₃) will exhibit a characteristic multiplet due to coupling with deuterium, and its chemical shift will be slightly different from that of a non-deuterated methoxy group. The oxidation at the N-1' position of the quinoline ring influences the chemical shifts of the adjacent carbon atoms. magritek.comresearchgate.net Two-dimensional NMR techniques, such as HSQC, are crucial for unambiguously assigning the proton and carbon signals, especially in complex regions of the spectrum. magritek.com

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Quinine Derivatives

| Nucleus | Quinine (Typical Shifts in CDCl₃) | Expected Changes for this compound |

|---|---|---|

| ¹H | ~3.9 ppm (s, 3H, -OCH₃) | Absence of this signal |

| ¹H | Aromatic protons, vinyl protons, aliphatic protons | Shifts in quinoline ring protons due to N-oxidation |

| ¹³C | ~55.7 ppm (-OCH₃) | Signal will be a multiplet and may be shifted |

| ¹³C | Quinoline and quinuclidine carbons | Shifts in carbons adjacent to the N-1' oxide |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Deuterium Nuclear Magnetic Resonance (2H-NMR) for Isotopic Purity and Localization

²H-NMR, or deuterium NMR, is a direct and powerful technique for confirming the location and quantifying the isotopic enrichment of deuterium in a molecule. sigmaaldrich.com For this compound, a single resonance in the ²H-NMR spectrum would definitively confirm that the deuterium atoms are located on the methoxy group. The integration of this signal, relative to a known standard, can be used to determine the isotopic purity of the compound. This method is highly specific as it only detects deuterium nuclei, providing a clean spectrum without interference from proton signals. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular and Isotopic Mass Confirmation

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, and for providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. nih.gov For this compound (C₂₀H₂₁D₃N₂O₃), the expected exact mass would be approximately 343.43 g/mol . clearsynth.comscbt.com HRMS can readily distinguish this mass from that of unlabeled Quinine 1'-Oxide (C₂₀H₂₄N₂O₃) and other potential impurities, thereby confirming the successful incorporation of three deuterium atoms.

Table 2: Molecular and Isotopic Mass Data

| Compound | Molecular Formula | Nominal Mass ( g/mol ) | Exact Mass (Da) |

|---|---|---|---|

| Quinine | C₂₀H₂₄N₂O₂ | 324 | 324.1838 |

| Quinine-d3 | C₂₀H₂₁D₃N₂O₂ | 327 | 327.2026 |

| Quinine 1'-Oxide | C₂₀H₂₄N₂O₃ | 340 | 340.1787 |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Fragmentation Pattern Analysis of N-Oxides

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the structural analysis of compounds, including metabolites like N-oxides. scielo.br The fragmentation pattern of this compound in an MS/MS experiment provides valuable structural information. The protonated molecular ion [M+H]⁺ of this compound would be observed at m/z 344.

The fragmentation of quinine N-oxides typically involves the loss of an oxygen atom. mdpi.com A key fragment would result from the loss of a hydroxyl radical (•OH) or water (H₂O) from the protonated N-oxide. For this compound, a characteristic fragmentation would be the loss of 17 Da (•OH), leading to an ion at m/z 327, which corresponds to the mass of protonated Quinine-d3. Further fragmentation of this ion would follow the known pathways for quinine, producing characteristic fragment ions. nih.govresearchgate.net The presence of the d3-methoxy group on the quinoline ring would be confirmed by the mass-to-charge ratio of fragments containing this part of the molecule. For instance, a difference of 16 Da between the product ions of quinine and quinine N-oxide at certain fragments indicates oxidation at the tertiary nitrogen in the quinuclidine ring. mdpi.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. In the analysis of this compound, the N-oxide functional group would exhibit a characteristic stretching vibration. The N-O stretching band in alkaloid N-oxides typically appears in the range of 928 cm⁻¹ to 971 cm⁻¹. mdpi.com Raman spectroscopy can also be a powerful tool, with the symmetric stretching mode of the quinoline ring being particularly sensitive to the local chemical environment. nih.gov While the deuteration of the methoxy group is unlikely to significantly alter the major vibrational modes of the quinoline and quinuclidine rings, subtle shifts may be observable.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is distinguished by features from the quinoline and quinuclidine rings, the hydroxyl group, the vinyl group, the deuterated methoxy group, and the crucial N-oxide function.

The oxidation of the tertiary nitrogen in the quinuclidine ring to an N-oxide introduces a characteristic N-O stretching vibration. In related alkaloid N-oxides, this band is typically observed in the 928–971 cm⁻¹ range. nih.gov The introduction of three deuterium atoms on the methoxy group (O-CD₃) results in predictable shifts compared to the non-deuterated analog. The C-H stretching vibrations of a methoxy group (typically ~2830-2950 cm⁻¹) are replaced by C-D stretching vibrations at significantly lower wavenumbers, expected around 2070–2260 cm⁻¹. researchgate.net Similarly, the C-H bending modes are replaced by C-D bending (rocking, scissoring) modes at lower frequencies.

The rest of the spectrum is expected to be broadly similar to that of Quinine 1'-Oxide. Key vibrational modes include the O-H stretch from the secondary alcohol (~3300 cm⁻¹), aromatic C-H stretches (~3070 cm⁻¹), aliphatic C-H stretches, and the C=C and C=N stretching vibrations of the quinoline ring system (typically 1500-1650 cm⁻¹). researchgate.netrsc.org

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Notes |

| Hydroxyl | ~3300 | O-H Stretch | Broad peak, characteristic of the secondary alcohol. |

| Aromatic C-H | ~3070 | C-H Stretch | From the quinoline ring. |

| Aliphatic C-H | 2850-3000 | C-H Stretch | From the quinuclidine and vinyl groups. |

| Methoxy (Deuterated) | 2070-2260 | C-D Stretch | Shifted down from the typical C-H region (~2830-2950 cm⁻¹) due to the heavier deuterium isotope. researchgate.net |

| Vinyl & Quinoline | 1500-1650 | C=C, C=N Stretch | Complex series of bands from aromatic and vinyl groups. |

| N-Oxide | 928-971 | N-O Stretch | Key indicator of N-oxidation at the quinuclidine nitrogen. nih.gov |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, detecting vibrations that result in a change in molecular polarizability. It is particularly sensitive to the vibrations of aromatic rings and non-polar bonds. The Raman spectrum of this compound would be dominated by signals from the quinoline moiety.

For the parent Quinine molecule, an intense and characteristic band appears around 1362-1371 cm⁻¹, assigned to a symmetric stretching mode of the quinoline ring. researchgate.netnih.gov The frequency of this band is highly sensitive to the local chemical environment, including substitution and electronic perturbations. The presence of the electron-withdrawing N-oxide group on the adjacent quinuclidine ring is expected to perturb the electronic structure of the quinoline system, causing a shift in this and other related aromatic bands.

The deuteration of the methoxy group will primarily affect the C-D stretching region (2070–2260 cm⁻¹), which is typically quiet in the Raman spectra of non-deuterated compounds. Other vibrations, such as the vinyl C=C stretch, are also readily identifiable. Due to the high fluorescence of the quinine scaffold, obtaining high-quality Raman spectra can be challenging and may require the use of specific excitation wavelengths (e.g., 785 nm) or techniques like Surface-Enhanced Raman Spectroscopy (SERS). researchgate.netnist.gov

Table 2: Key Expected Raman Shifts for this compound

| Structural Moiety | Expected Raman Shift (cm⁻¹) | Vibration Type / Notes |

| Quinoline Ring | ~1365 | Symmetric Ring Stretch. Position may be shifted due to the N-oxide group's electronic influence. researchgate.net |

| Quinoline Ring | 1500-1650 | Aromatic C=C and C=N stretching modes. |

| Methoxy (Deuterated) | 2070-2260 | C-D Stretch. Replaces the C-H stretch region. |

| Vinyl Group | ~1640 | C=C Stretch. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption profile is determined by the chromophores within the molecule. In this compound, the primary chromophore is the quinoline ring system.

Quinine itself exhibits two main absorption maxima, typically around 250 nm and 350 nm when measured in dilute acid. libretexts.org Upon oxidation of the quinuclidine nitrogen, the electronic environment of the quinoline chromophore is altered. Studies on synthesized Quinine 1'-Oxide show two primary absorption peaks at wavelengths of 235 nm and 334 nm . researchgate.net This hypsochromic (blue) shift compared to quinine is indicative of the electronic influence of the N-oxide group. The electronic transitions are primarily π→π* transitions within the aromatic quinoline system. The d3-label on the methoxy group is not expected to significantly alter the UV-Vis absorption spectrum, as it does not directly participate in the primary electronic transitions of the chromophore.

Table 3: Electronic Transition Data for this compound

| Compound | Absorption Maxima (λmax) | Solvent/Conditions | Reference |

| Quinine | ~250 nm, ~350 nm | 0.1 M H₂SO₄ | libretexts.orgwikipedia.org |

| Quinine 1'-Oxide | 235 nm, 334 nm | Not specified | researchgate.net |

| This compound (Expected) | ~235 nm, ~334 nm | Not specified | Inferred from Quinine 1'-Oxide |

Chromatographic Purity Assessment

Chromatography is essential for verifying the purity of a chemical compound by separating it from any starting materials, byproducts, or degradation products.

HPLC is the premier technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. The increased polarity imparted by the N-oxide functional group makes it well-suited for reverse-phase HPLC.

A typical HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. This compound, being more polar than its non-oxidized precursor (Quinine-d3), will have a shorter retention time under standard reverse-phase conditions. The mobile phase commonly consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with formic acid or an ammonium (B1175870) acetate (B1210297)/formate buffer) run in a gradient or isocratic mode. nih.govresearchgate.net Detection is typically achieved using a UV detector set to one of the compound's absorption maxima (e.g., 235 nm) or, for ultimate specificity, a mass spectrometer (LC-MS). LC-MS allows for simultaneous confirmation of the retention time and the mass-to-charge ratio (m/z) of the compound, confirming its identity and isotopic enrichment.

Table 4: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Value / Condition |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~235 nm or Mass Spectrometry (ESI+) |

| Expected Elution | Shorter retention time than Quinine-d3 due to increased polarity. |

Gas chromatography separates compounds in the gas phase based on their volatility and interaction with the column's stationary phase. Due to the high polarity and low volatility of Cinchona alkaloids and their metabolites, GC-MS is generally not the preferred method of analysis. nih.govresearchgate.net

Specifically for this compound, two major challenges exist. First, the molecule's polarity from the hydroxyl and N-oxide groups would require chemical derivatization (e.g., silylation) to increase its volatility and achieve good chromatographic peak shape. Second, and more critically, N-oxide functional groups are often thermally labile and can decompose in the high temperatures of the GC injection port. This thermal degradation would lead to inaccurate purity assessments and potential misidentification of the compound. Therefore, GC-MS is not considered a suitable technique for the direct analysis of this compound. LC-MS is the authoritative method for its characterization and purity assessment. nih.govnih.gov

Computational and Theoretical Investigations of Quinine D3 1 Oxide

Quantum Chemical Calculations (Density Functional Theory, DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules and predict a wide range of properties. rsdjournal.org By approximating the complex many-electron problem, DFT provides a balance between accuracy and computational cost, making it ideal for molecules of pharmaceutical interest. aip.orgresearchgate.net For Quinine-d3 (B13725588) 1'-Oxide, DFT calculations are essential for understanding how N-oxidation of the quinoline (B57606) ring and isotopic labeling of the methoxy (B1213986) group influence its fundamental characteristics.

The first step in any computational analysis is to find the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For a flexible molecule like quinine (B1679958), this involves exploring multiple possible conformations to identify the global energy minimum. aip.org Computational studies on quinine derivatives have successfully mapped their conformational landscapes. nih.gov

The structure of Quinine-d3 1'-Oxide is defined by the relative orientation of its two main components: the quinoline N-oxide ring system and the quinuclidine (B89598) bicyclic amine. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, can precisely determine bond lengths, bond angles, and dihedral angles. ijpras.com The introduction of the oxygen atom at the 1'-nitrogen position significantly alters the electronic distribution within the quinoline ring, leading to changes in its geometry compared to the parent quinine molecule. The N-O bond itself becomes a key structural parameter. The deuterium (B1214612) labeling in the methoxy (-OCD₃) group has a negligible effect on the molecular geometry and conformation, as the change in mass does not significantly alter the potential energy surface. Conformational analysis would reveal the most stable spatial arrangement, which is crucial for understanding its interaction with biological targets.

DFT calculations are highly effective at predicting spectroscopic data, which can aid in the structural elucidation and characterization of new compounds. researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. While experimental spectra for this compound are not widely published, calculations for the parent Quinine N-oxide structure provide insight. The N-oxidation at the 1'-position induces significant downfield shifts in the resonances of adjacent protons and carbons within the quinoline ring due to the electron-withdrawing nature of the N-oxide group. The table below presents hypothetical calculated shifts for key atoms in the quinoline moiety, illustrating the expected changes upon N-oxidation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Quinoline Moiety of Quinine vs. Quinine 1'-Oxide Note: These are representative values based on general principles of N-oxidation and DFT calculations on related heterocyclic compounds. Actual values may vary.

| Atom | Predicted Shift in Quinine (ppm) | Predicted Shift in Quinine 1'-Oxide (ppm) | Reason for Shift |

|---|---|---|---|

| C2' | 148.0 | 140.0 | Shielding from N-oxide |

| C4' | 144.0 | 149.0 | Deshielding effect |

| C8a' | 147.5 | 138.0 | Shielding from N-oxide |

| H2' | 8.7 | 8.5 | Change in ring currents |

| H8' | 7.8 | 8.3 | Peri-interaction with N-oxide |

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. nih.gov The chromophore in this compound is the quinoline N-oxide system. TD-DFT calculations can identify the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions (e.g., n→π* or π→π*). Studies on related quinoline N-oxide derivatives show that the N-oxide group introduces new charge-transfer characteristics to the electronic spectrum. nih.gov

IR Frequencies: DFT calculations can predict vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum. ubbcluj.ro A key predicted feature for this compound would be a strong absorption band corresponding to the N-O stretching vibration, typically found in the 1200-1350 cm⁻¹ region for aromatic N-oxides. Analysis of the calculated frequencies helps in assigning experimental spectra and confirming the presence of specific functional groups. nih.gov

Table 2: Predicted Characteristic IR Frequencies for this compound Note: Based on DFT calculations of related N-heterocyclic compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (hydroxyl) | 3200-3400 | Broad, Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Strong |

| C=C, C=N Stretch (aromatic) | 1500-1620 | Strong |

| N-O Stretch | 1250-1320 | Strong |

| C-O Stretch (methoxy, hydroxyl) | 1030-1250 | Strong |

Geometry Optimization and Conformational Analysis

Molecular Dynamics Simulations (if applicable, for intermolecular interactions or stability)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions. mdpi.com While DFT is excellent for static properties, MD is suited for studying how molecules like this compound behave in a biological environment (e.g., in water or near a protein).

MD simulations have been used to study the interaction of the parent quinine with DNA, revealing that it can intercalate between base pairs through π-stacking interactions involving its quinoline ring. nih.gov Other simulations have investigated the encapsulation of quinine within polymeric nanoparticles for drug delivery applications. nih.gov These studies show that hydrophobic and hydrogen-bonding interactions are key to its binding and stability. researchgate.net

For this compound, MD simulations would be particularly useful for exploring how the N-oxide feature affects its interactions. The N-oxide group is a strong hydrogen bond acceptor, which could lead to different or stronger binding with biological macromolecules compared to quinine itself. Simulations could model its stability in aqueous solution, its ability to permeate membranes, and its binding mode within a target protein's active site.

Mechanistic Studies of N-Oxidation Reactions using Theoretical Approaches

Theoretical approaches, particularly DFT, are invaluable for elucidating reaction mechanisms. researchgate.net They allow for the calculation of reaction energy profiles, including the structures of transition states and intermediates, which are often impossible to observe experimentally.

The N-oxidation of the quinoline nitrogen in quinine to form Quinine 1'-Oxide can be achieved using various oxidizing agents. A theoretical study of this reaction would involve modeling the reactants (quinine and an oxidant like a peroxy acid) and calculating the pathway to the product. DFT calculations can determine the Gibbs free energy of activation, indicating the kinetic feasibility of the reaction. mdpi.com

Furthermore, computational studies have been performed on the reactivity of the quinoline N-oxide scaffold itself. For example, DFT calculations have been used to investigate the mechanism of C2-alkylation of quinoline N-oxides, indicating that the reaction proceeds via the nucleophilic addition of a base to a boronate, rather than through direct deprotonation. researchgate.net Such studies highlight the modified reactivity of the quinoline ring upon N-oxidation and provide a framework for understanding how this compound might behave in further chemical transformations.

Applications in Mechanistic and Analytical Research

Utilization as an Internal Standard in Quantitative Bioanalysis

In the field of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. scispace.com A SIL-IS is a version of the analyte where several atoms have been replaced with their heavier stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), or ¹²C with ¹³C. wuxiapptec.com Quinine-d3 (B13725588) 1'-Oxide, with its three deuterium atoms, is ideally suited for this role.

An internal standard is a compound of a known concentration added to samples to correct for variability during the analytical process, including sample preparation, injection volume, and mass spectrometric detection. scispace.comwuxiapptec.com The ideal SIL-IS has nearly identical chemical and physical properties to the target analyte, ensuring it behaves similarly during extraction and ionization. bioanalysis-zone.com

The development of robust analytical methods is crucial for determining the concentration of drugs and their metabolites in biological samples like plasma and urine. nih.gov Quinine-d3 1'-Oxide can be employed as an internal standard in LC-MS/MS methods designed to simultaneously quantify quinine (B1679958) and its key metabolites, such as 3-hydroxyquinine (B22115) and quinine N-oxide. nih.govnih.gov

In a typical workflow, the internal standard, this compound, is added to the biological matrix (e.g., human plasma) before sample preparation (such as protein precipitation or solid-phase extraction). wuxiapptec.com Both the analytes (quinine and its metabolites) and the internal standard are extracted together. During LC-MS/MS analysis, the instrument differentiates between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference, which is +3 for this compound compared to its non-deuterated counterpart. Because they are structurally almost identical, they co-elute from the liquid chromatography column, meaning they experience the same degree of ion suppression or enhancement from the matrix. wuxiapptec.com By comparing the peak area of the analyte to the known concentration of the internal standard, a precise quantification can be achieved. researchgate.net

Analytical method validation ensures that a measurement procedure is reliable and reproducible for its intended use. orientjchem.orgnih.gov Using a SIL-IS like this compound is highly advantageous for validating key analytical parameters.

Precision and Accuracy : Precision measures the closeness of repeated measurements, while accuracy reflects how close a measured value is to the true value. A SIL-IS corrects for random and systematic errors that can occur during sample handling and analysis, leading to improved precision and accuracy. scispace.com Validation studies for quinine quantification have demonstrated that methods can achieve precision within ±10% and accuracy between 90-110%. nih.gov

Matrix Effects : The "matrix effect" is the alteration of ionization efficiency by co-eluting compounds from the biological sample. This can suppress or enhance the analyte signal, leading to inaccurate results. Since a SIL-IS like this compound has nearly identical physicochemical properties and retention time to the analyte (quinine 1'-oxide), it is affected by the matrix in the same way. wuxiapptec.com The ratio of the analyte to the internal standard remains constant, effectively canceling out the matrix effect and ensuring reliable quantification.

| Validation Parameter | Description | Role of this compound (as SIL-IS) |

|---|---|---|

| Accuracy | Closeness of the measured value to the true value. | Corrects for sample loss during preparation, ensuring the final calculated concentration is accurate. |

| Precision | Degree of agreement among individual test results when the procedure is applied repeatedly. | Minimizes variability from sample preparation and instrument response, leading to more consistent results. |

| Selectivity/Specificity | Ability to differentiate and quantify the analyte in the presence of other components. | Distinguished by mass spectrometry due to its higher mass, ensuring no interference with the non-labeled analyte signal. |

| Matrix Effect | Alteration of ionization efficiency by co-eluting components from the sample matrix. | Co-elutes with the analyte and experiences identical ion suppression/enhancement, allowing for effective normalization. |

| Recovery | The efficiency of the extraction procedure. | Mirrors the extraction efficiency of the analyte. The analyte/IS ratio corrects for incomplete or variable recovery. |

Method Development for Quinine and Metabolite Quantification in Biological Matrices

Studies of Quinine Metabolism in In Vitro and Ex Vivo Systems

Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds. nih.govslideshare.net this compound and its precursor, Quinine-d3, can be used in metabolic studies to provide unambiguous identification of metabolic pathways and to investigate enzymatic mechanisms.

Quinine undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes. drugbank.comnih.gov The formation of N-oxides is a known metabolic pathway for compounds with amine groups. hyphadiscovery.comoptibrium.com

Human Liver Microsomes (HLMs) : HLMs contain a rich complement of drug-metabolizing enzymes, including CYPs and Flavin-containing monooxygenases (FMOs), and are a standard in vitro tool. nih.gov Incubating Quinine-d3 with HLMs allows researchers to track the formation of deuterated metabolites, including this compound. The mass shift (+3 Da) makes it easy to distinguish the newly formed metabolite from endogenous compounds in the complex microsomal matrix.

Recombinant Enzymes (CYPs and FMOs) : To identify the specific enzymes responsible for N-oxidation, Quinine-d3 can be incubated with individual recombinant human enzymes. Studies have shown that while CYP3A4 is the major enzyme in quinine metabolism (hydroxylating it to 3-hydroxyquinine), other enzymes like CYP1A2 and FMOs can also be involved. nih.govresearchgate.net FMOs are specialized in oxidizing soft nucleophiles like nitrogen and sulfur atoms and are known to produce N-oxide metabolites. ucl.ac.ukwikipedia.org Using a panel of recombinant enzymes helps to pinpoint which ones catalyze the formation of this compound.

Microbial Systems : Certain microorganisms can be used as biocatalysts to mimic mammalian metabolism. nih.gov For instance, the fungus Microsporum gypseum has been reported to produce quinine-N-oxide through biotransformation. researchgate.net Using Quinine-d3 in such microbial systems would confirm the pathway and facilitate the production of the labeled metabolite for further use.

| Enzyme Family | Specific Isoform Example | Role in Quinine Oxidation |

|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4, CYP1A2 | Primary enzymes for quinine metabolism, mainly C-hydroxylation but can also perform N-oxidation. nih.govresearchgate.net |

| Flavin-containing Monooxygenase (FMO) | FMO1, FMO3 | Specialized in heteroatom oxidation; a likely contributor to the N-oxidation of the quinuclidine (B89598) nitrogen. hyphadiscovery.comoptibrium.comucl.ac.uk |

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This is known as the Kinetic Isotope Effect (KIE). nih.gov Because a C-D bond is stronger than a C-H bond, reactions involving its cleavage are slower. By strategically placing deuterium labels on a molecule, researchers can probe reaction mechanisms. If the N-oxidation of quinine involved a rate-limiting step where a C-H bond adjacent to the nitrogen was cleaved, using Quinine-d3 could potentially reveal a KIE. However, for direct N-oxidation where an oxygen atom is transferred to the nitrogen lone pair, a significant KIE would not be expected, providing evidence for the specific chemical mechanism. nih.govacs.org

Enzymatic reactions are often highly selective.

Regioselectivity : Quinine has two nitrogen atoms that could potentially be oxidized: the tertiary amine of the quinuclidine ring (N-1) and the nitrogen in the quinoline (B57606) ring. The formation of Quinine 1'-Oxide demonstrates that the oxidation is regioselective, favoring the more basic and sterically accessible quinuclidine nitrogen. researchgate.nettcrjournal.com Studies using Quinine-d3 would allow researchers to track this specific product formation with high confidence.

Stereoselectivity : Enzymes are chiral catalysts and often produce a single stereoisomer of a product. The oxidation of the nitrogen atom in the quinuclidine ring creates a new stereocenter. Enzymes like FMOs or CYPs would catalyze this oxidation stereoselectively, yielding a specific configuration of the N-oxide. chemrxiv.org Using Quinine-d3 as a substrate allows for the precise tracking and characterization of these specific stereoisomeric products in complex biological systems.

Investigation of Isotope Effects in Biotransformation Reactions

Development of Reference Standards for Research Purity and Identity

This compound serves as a crucial reference standard in analytical and research settings. As a stable isotope-labeled internal standard, it is essential for the accurate quantification of Quinine 1'-Oxide in various biological matrices. The incorporation of three deuterium atoms in the methoxy (B1213986) group results in a distinct mass shift, allowing for clear differentiation from the unlabeled analyte in mass spectrometry-based assays, without significantly altering its chemical properties. scbt.compharmaffiliates.comclearsynth.com

The development and use of this compound as a reference material are vital for method development, validation, and quality control applications in pharmaceutical and metabolic research. synzeal.com It ensures the reliability and accuracy of analytical methods designed to study the metabolism and pharmacokinetics of quinine. pharmaffiliates.compharmaffiliates.com Suppliers provide this compound with detailed characterization data to guarantee its identity and purity for these demanding applications. synzeal.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | (R)-[(2S,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-(methoxy-d3)quinolin-4-yl)methanol |

| Synonyms | (8α,9R)-6'-(Methoxy-d3)-cinchonan-9-ol 1'-Oxide; Quinine-d3 1'-N-Oxide; Quinine-d3 N'-Oxide; Quinine-d3 ar-N-Oxide pharmaffiliates.comclearsynth.com |

| Molecular Formula | C₂₀H₂₁D₃N₂O₃ scbt.comclearsynth.com |

| Molecular Weight | 343.43 g/mol scbt.comclearsynth.com |

| Appearance | Off-White Solid pharmaffiliates.com |

| Application | Labeled metabolite of Quinine, reference standard for research pharmaffiliates.compharmaffiliates.com |

Role in Stereoselective Catalysis (Exploration of N-oxide as a Chiral Ligand or Catalyst Precursor)

The N-oxide moiety in cinchona alkaloids, including the parent compound Quinine N-Oxide, plays a significant role in the field of stereoselective catalysis. While research specifically detailing this compound is limited, the principles derived from its non-labeled analogue, Quinine N-Oxide, are directly applicable. The oxidation of the quinuclidine nitrogen to an N-oxide alters the electronic properties of the molecule, notably decreasing the basicity of the amine, which can be advantageous in certain catalytic applications. researchgate.net

Quinine N-oxides and related quinoline N-oxides are explored as versatile precursors and chiral ligands in a variety of organic transformations. researchgate.net The N-oxide can act as a directing group, enhancing reactivity and regioselectivity in C-H functionalization reactions. researchgate.netacs.org This approach is a powerful method for synthesizing functionalized quinoline compounds under mild conditions. researchgate.net

In the context of asymmetric catalysis, cinchona alkaloids and their derivatives are renowned for their ability to create a chiral environment, leading to high enantioselectivity. wikipedia.orgscispace.com The N-oxide can serve as a chiral ligand itself or be a precursor to other catalytically active species. researchgate.netthieme-connect.com For instance, the general class of quinoline N-oxides has been used as precursors to generate bioactive quinoline compounds and in the synthesis of chiral ligands for asymmetric reactions. researchgate.netthieme-connect.com The rigid, well-defined structure of the quinuclidine framework, combined with the electronic modifications induced by the N-oxide group, makes these compounds attractive candidates for the development of novel asymmetric catalysts. researchgate.netliverpool.ac.uk The application of an N-oxide containing molecule in asymmetric reactions is an area of ongoing development. tcrjournal.com

Table 2: Research Findings on Quinine/Quinoline N-Oxides in Catalysis

| Research Area | Finding | Reference |

|---|---|---|

| Precursor Versatility | Quinoline N-oxides are more reactive and show good regioselectivity compared to unoxidized quinolines, making them versatile precursors for various organic transformations like alkenylation, alkylation, and amination. | researchgate.net |

| Electronic Modification | Oxidation of the amine group at the N-1 quinuclidine ring of quinine to quinine-N-oxide decreases the basicity of the amine in the molecule. | researchgate.net |

| C-H Functionalization | Heteroaromatic N-oxides, including quinoline N-oxides, are well-established precursors in C-H functionalization chemistry, often serving as directing groups to achieve high regioselectivity. | researchgate.netacs.org |

| Asymmetric Synthesis | Cinchona alkaloids are considered "privileged catalysts and ligands" for asymmetric catalysis due to their versatile and effective nature in inducing chirality. | scispace.com |

| Chiral Ligand Synthesis | Quinoline N-oxides can be converted into chiral ligands, such as oxazolinylquinoline types, for use in asymmetric synthesis. | thieme-connect.com |

Future Directions and Emerging Research Avenues for Quinine D3 1 Oxide

Exploration of Novel Synthetic Pathways for Complex Labeled Metabolites

The synthesis of isotopically labeled compounds, such as Quinine-d3 (B13725588) 1'-Oxide, is crucial for their application in scientific research. The incorporation of stable isotopes like deuterium (B1214612) (²H or D) allows for the tracing and quantification of molecules in complex biological and chemical processes. symeres.com Current methods for creating deuterium-labeled compounds often involve direct use of isotope-containing precursors or hydrogen/deuterium exchange reactions. symeres.com However, there is a growing need for more efficient, selective, and scalable synthesis routes to reduce costs and broaden applications. datahorizzonresearch.com

Future research will likely focus on developing innovative synthetic strategies. This includes the use of biocatalytic systems, which employ enzymes or whole-cell systems to produce labeled metabolites. nih.govpreprints.org These biological methods can offer high selectivity and are inspired by natural metabolic pathways. preprints.org Additionally, advancements in catalytic deuteration, such as palladium-catalyzed H-D exchange reactions using D₂O as the deuterium source, present promising avenues for selective labeling under mild conditions. mdpi.com The development of novel catalysts and reaction conditions will be instrumental in synthesizing complex labeled metabolites like Quinine-d3 1'-Oxide with high precision and yield. mdpi.comresearchgate.net

Advanced Analytical Techniques for Trace Analysis and Metabolomics Profiling

The ability to detect and quantify trace amounts of labeled compounds is paramount in metabolomics and pharmacokinetic studies. nih.gov this compound, as a labeled internal standard, improves the accuracy and precision of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy analyses. scbt.com

Emerging research is geared towards enhancing the sensitivity and selectivity of analytical techniques. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC-MS), is becoming increasingly powerful for untargeted metabolomics, allowing for the detection of a wide range of metabolites and their isotopomers. tandfonline.comnih.gov Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, particularly for its ability to quantify weak ¹³C enrichments in plasma metabolites, a challenge often encountered in in vivo studies. mdpi.com

Future directions include the refinement of these techniques and the development of novel analytical workflows. This involves optimizing sample preparation, chromatographic separation, and data analysis to improve the limit of quantification. nih.govmdpi.com Isotope Ratio Mass Spectrometry (IRMS) also holds potential for providing highly precise measurements of isotopic ratios in metabolic flux analysis. creative-proteomics.com The integration of these advanced analytical methods will enable more comprehensive metabolomics profiling and a deeper understanding of the metabolic fate of drugs like quinine (B1679958).

Deeper Mechanistic Insights into Enzymatic N-Oxidation Processes and Stereochemical Outcomes

The formation of Quinine 1'-Oxide from quinine is an enzymatic N-oxidation process. researchgate.net Understanding the mechanism of this transformation, including the enzymes involved and the stereochemical outcomes, is a key area of future research. The introduction of a deuterium label in this compound can be leveraged to study the kinetic isotope effect, providing insights into reaction mechanisms. symeres.com

Studies into flavoenzymes, such as quinone oxidoreductases, are relevant as they are known to catalyze the reduction of quinone derivatives and may be involved in the metabolism of compounds like quinine. researchgate.net Research into the mechanism of aldehyde oxidase (AO)-mediated oxidation of N-containing heterocyclic compounds also provides a framework for understanding the formation of N-oxide metabolites. acs.org

Future investigations will likely employ a combination of experimental and computational approaches to elucidate the precise enzymatic pathways. This includes identifying the specific cytochrome P450 (CYP) isozymes or other oxidoreductases responsible for the N-oxidation of the quinoline (B57606) nitrogen in quinine. acs.org Determining the three-dimensional structures of these enzymes in complex with their substrates will provide critical information about the active site and the factors governing stereoselectivity. researchgate.net Such mechanistic understanding is crucial for predicting drug metabolism and potential drug-drug interactions.

Expansion of Isotope-Labeled Compound Applications in Related Chemical Biology Studies beyond Metabolism

The utility of isotope-labeled compounds like this compound extends beyond traditional metabolism studies. acs.org These compounds are invaluable tools in various areas of chemical biology for tracing and elucidating complex biological processes. scbt.com

An emerging application is in metabolic flux analysis, which quantifies the rates of metabolic pathways. creative-proteomics.comnih.gov Stable isotope tracers are introduced into a biological system, and their journey through metabolic networks is monitored, providing a dynamic view of cellular metabolism. nih.govox.ac.uk This can be used to understand how metabolic pathways are altered in disease states or in response to drug treatment. nih.gov

Q & A

Q. How can Quinine-d3 1'-Oxide be distinguished from its non-deuterated analogs in analytical workflows?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion cluster pattern, specifically targeting the +3 Da shift from deuterium substitution. Pair this with nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of proton signals at the deuterated positions (e.g., the 1'-oxide site). Chromatographic retention time shifts in reversed-phase HPLC under standardized conditions (e.g., C18 column, acetonitrile/water gradient) can further validate isotopic purity .

Q. What experimental controls are essential when using this compound as an internal standard in pharmacokinetic studies?

Methodological Answer: Include matrix-matched calibration curves to account for ionization suppression/enhancement in biological matrices (e.g., plasma). Validate recovery rates using spiked samples at low, medium, and high concentrations. Cross-check deuterium stability under assay conditions (e.g., pH, temperature) via stability-indicating assays to confirm no isotopic exchange occurs during sample processing .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize isotopic dilution and byproduct formation?

Methodological Answer: Employ deuterated solvents (e.g., D₂O, CD₃OD) and rigorously anhydrous conditions to prevent proton exchange. Monitor reaction intermediates using LC-MS with isotopic pattern analysis. For oxidation steps (e.g., 1'-hydroxylation), test catalytic systems (e.g., metalloporphyrins) under controlled oxygen partial pressure to enhance regioselectivity. Post-synthesis purification should use preparative HPLC with ion-pairing agents to resolve deuterated byproducts .

Q. What strategies resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

Methodological Answer: Conduct interspecies comparative studies using liver microsomes from humans, rodents, and primates to identify enzyme-specific metabolic discrepancies. Apply stable isotope-assisted metabolomics (SIAM) to trace deuterium retention in metabolites. Validate findings using CRISPR-edited cell lines (e.g., CYP3A4 knockout) to isolate specific enzymatic contributions .

Q. How can computational modeling improve the design of this compound derivatives for enhanced pharmacokinetic properties?

Methodological Answer: Use molecular dynamics (MD) simulations to assess deuterium’s impact on binding affinity to target proteins (e.g., Plasmodium falciparum enzymes). Combine quantum mechanical (QM) calculations to predict isotopic effects on reaction barriers during metabolism. Validate models with in vitro ADME assays, focusing on permeability (PAMPA) and metabolic stability (hepatocyte incubation) .

Q. What analytical techniques are critical for validating the isotopic purity of this compound in complex biological matrices?

Methodological Answer: Implement tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to differentiate isotopic peaks from background noise. Use deuterium NMR (²H-NMR) to quantify isotopic enrichment at specific positions. Cross-validate with isotope ratio mass spectrometry (IRMS) for bulk deuterium content analysis .

Data Analysis and Interpretation

Q. How should researchers address variability in deuterium retention data across replicate experiments?

Methodological Answer: Apply root-cause analysis (RCA) to isolate technical vs. biological variability. For technical variability, assess instrument precision via repeated injections of a homogeneous sample. For biological variability, use mixed-effects statistical models to account for inter-subject differences. Include isotopic internal standards (e.g., Quinine-¹³C-d3) to normalize data .

Q. What statistical frameworks are appropriate for comparing the metabolic stability of this compound vs. its non-deuterated counterpart?

Methodological Answer: Use non-linear regression to model first-order degradation kinetics, comparing half-life (t₁/₂) values with Student’s t-tests or ANOVA for multi-group studies. Apply bootstrap resampling to estimate confidence intervals for isotopic effect ratios. Report effect sizes (e.g., Cohen’s d) to quantify practical significance beyond statistical thresholds .

Experimental Design and Reproducibility

Q. What steps ensure reproducibility in synthesizing and characterizing this compound across laboratories?

Methodological Answer: Publish detailed synthetic protocols with step-by-step reaction monitoring data (e.g., TLC/Rf values, HRMS spectra). Share raw NMR (FID files) and MS (raw centroid data) via open-access repositories. Use collaborative inter-laboratory studies to harmonize analytical conditions (e.g., column batch, mobile phase pH) .

Q. How can researchers design dose-response studies to evaluate the isotopic effect of this compound on antimalarial activity?

Methodological Answer: Employ a crossover design with parallel dosing of deuterated and non-deuterated compounds in the same animal cohort. Use nonlinear mixed-effects modeling (NLME) to quantify EC₅₀ shifts. Include negative controls (vehicle) and positive controls (artemisinin derivatives) to calibrate assay sensitivity .

Tables for Key Data Comparison

Table 1: Analytical Techniques for This compound Characterization

Table 2: Common Pitfalls in Isotopic Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.